molecular formula C7H5BrF2S B12861769 3-(Difluoromethylthio)bromobenzene

3-(Difluoromethylthio)bromobenzene

Cat. No.: B12861769
M. Wt: 239.08 g/mol
InChI Key: MGJWSBPDOZDFKN-UHFFFAOYSA-N
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Description

3-(Difluoromethylthio)bromobenzene is an organic compound with the molecular formula C7H5BrF2S It is a derivative of bromobenzene, where a difluoromethylthio group (-SCF2H) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylthio)bromobenzene typically involves the reaction of 3-bromothiophenol with sodium chlorodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for about an hour . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylthio)bromobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Products where the bromine atom is replaced by other functional groups.

    Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.

    Cross-Coupling: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-(Difluoromethylthio)bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylthio)bromobenzene in chemical reactions involves the reactivity of the bromine atom and the difluoromethylthio group. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethylthio group can participate in various transformations due to its electron-withdrawing properties. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse chemical products .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler analogue with a single bromine atom attached to the benzene ring.

    Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    Fluorobenzene: Contains a fluorine atom attached to the benzene ring.

    Iodobenzene: Features an iodine atom on the benzene ring.

Uniqueness

3-(Difluoromethylthio)bromobenzene is unique due to the presence of both a bromine atom and a difluoromethylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications that simpler halobenzenes cannot achieve.

Properties

IUPAC Name

1-bromo-3-(difluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWSBPDOZDFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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